molecular formula C12H14N4S B261948 Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide

Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide

Cat. No. B261948
M. Wt: 246.33 g/mol
InChI Key: BPMPZEZAULBBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of tetrahydrotriazolopyrimidines, which have been reported to exhibit various biological activities.

Mechanism of Action

The mechanism of action of Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide is not fully understood. However, several studies have reported the potential targets of this compound. For instance, a study reported that Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide derivatives exhibited inhibitory activity against the enzyme topoisomerase II, which is involved in DNA replication and transcription. This suggests that the anticancer activity of this compound may be attributed to its ability to inhibit topoisomerase II.
Biochemical and Physiological Effects:
Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide has been reported to exhibit various biochemical and physiological effects. For instance, a study reported that this compound exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Another study reported that Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide derivatives exhibited anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide has several advantages for lab experiments. Firstly, this compound is relatively easy to synthesize, and the synthesis method has been reported in the literature. Secondly, this compound exhibits various biological activities, making it a potential lead molecule for drug development. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide. Firstly, further studies are needed to elucidate the mechanism of action of this compound and its potential targets. Secondly, the synthesis of new derivatives of Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide should be explored to improve its biological activity and selectivity. Thirdly, the in vivo efficacy and toxicity of this compound and its derivatives should be evaluated to assess their potential as drug candidates. Lastly, the potential of Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide in other areas, such as neurodegenerative diseases and cardiovascular diseases, should be explored.

Synthesis Methods

The synthesis of Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide has been reported in the literature. One of the methods involves the reaction of 2-mercapto-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the nucleophilic substitution of the thiol group with the benzyl chloride, followed by cyclization to form the desired product. This method has been reported to yield Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide in good yields.

Scientific Research Applications

Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide has been reported to exhibit various biological activities, such as antimicrobial, anticancer, and anti-inflammatory activities. Several studies have reported the potential of this compound as a lead molecule for drug development. For instance, a study reported the synthesis of Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide derivatives and evaluated their anticancer activity against various cancer cell lines. The results showed that some of the derivatives exhibited potent anticancer activity, indicating the potential of this compound in drug development.

properties

Product Name

Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide

Molecular Formula

C12H14N4S

Molecular Weight

246.33 g/mol

IUPAC Name

3-benzylsulfanyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C12H14N4S/c1-2-5-10(6-3-1)9-17-12-15-14-11-13-7-4-8-16(11)12/h1-3,5-6H,4,7-9H2,(H,13,14)

InChI Key

BPMPZEZAULBBEZ-UHFFFAOYSA-N

Isomeric SMILES

C1CN=C2NN=C(N2C1)SCC3=CC=CC=C3

SMILES

C1CN=C2NN=C(N2C1)SCC3=CC=CC=C3

Canonical SMILES

C1CNC2=NN=C(N2C1)SCC3=CC=CC=C3

Origin of Product

United States

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